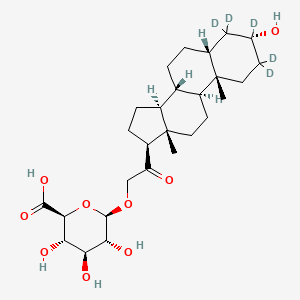
Tetrahydro 11-deoxycorticosterone 21-beta-D-glucuronide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro 11-deoxycorticosterone 21- is a naturally occurring corticosteroid related to cortisone and corticosterone. It is a potent mineralocorticoid, with generally greater activity than that of corticosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydro 11-deoxycorticosterone 21- can be synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase . The synthetic route involves the reduction of deoxycorticosterone followed by hydroxylation.
Industrial Production Methods: Industrial production of Tetrahydro 11-deoxycorticosterone 21- typically involves the use of microbial biotransformation processes. Specific strains of microorganisms are employed to convert precursor steroids into the desired product through enzymatic reactions.
Types of Reactions:
Oxidation: Tetrahydro 11-deoxycorticosterone 21- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrodeoxycorticosterone.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Oxidized derivatives of Tetrahydro 11-deoxycorticosterone 21-.
Reduction: Tetrahydrodeoxycorticosterone.
Substitution: Various substituted corticosteroids depending on the reaction conditions.
Scientific Research Applications
Tetrahydro 11-deoxycorticosterone 21- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and steroidal compounds.
Biology: Studied for its role in the regulation of mineralocorticoid activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to mineralocorticoid imbalance, such as hypertension and adrenal insufficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent in various assays.
Mechanism of Action
Tetrahydro 11-deoxycorticosterone 21- exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in electrolyte and water balance. The compound’s mineralocorticoid activity results in the retention of sodium and excretion of potassium, which helps regulate blood pressure and fluid balance .
Comparison with Similar Compounds
11-Deoxycorticosterone: Another potent mineralocorticoid with similar activity but different metabolic pathways.
Corticosterone: A related corticosteroid with both mineralocorticoid and glucocorticoid activity.
Cortisone: A corticosteroid with primarily glucocorticoid activity.
Uniqueness: Tetrahydro 11-deoxycorticosterone 21- is unique in its potent mineralocorticoid activity and its specific role in regulating electrolyte balance. Unlike cortisone, which has primarily glucocorticoid activity, Tetrahydro 11-deoxycorticosterone 21- is more focused on mineralocorticoid effects, making it particularly valuable in research related to blood pressure and fluid balance .
Properties
Molecular Formula |
C27H42O9 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1/i7D2,11D2,14D |
InChI Key |
GSKNTGPRELRWGP-GHYXUNMESA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


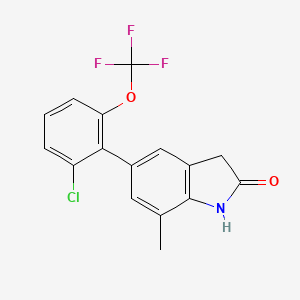
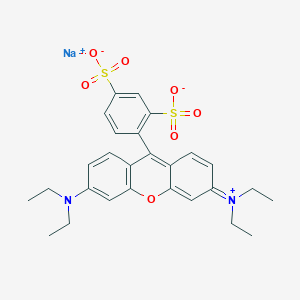
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
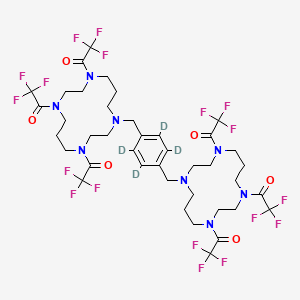
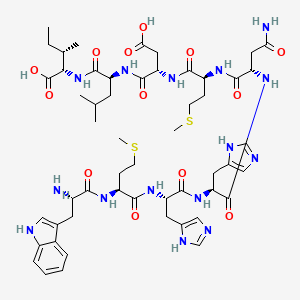
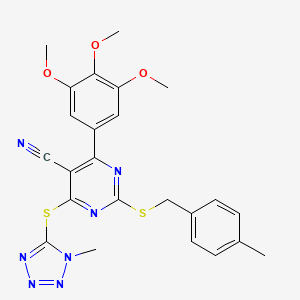
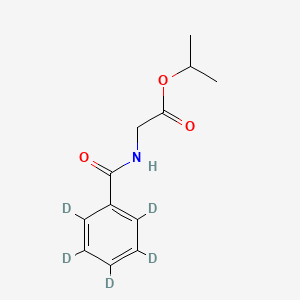
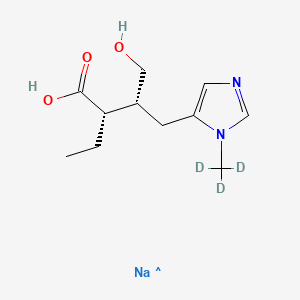
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)
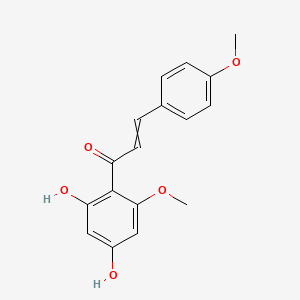

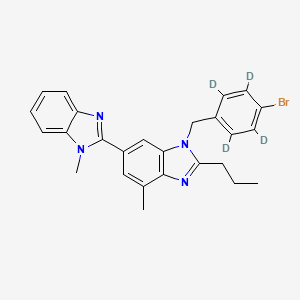

![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
